4-Methoxy-2-methylphenylacetonitrile

Description

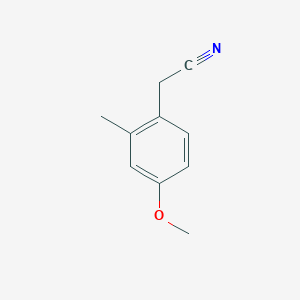

4-Methoxy-2-methylphenylacetonitrile (CAS 262298-02-2) is a substituted phenylacetonitrile derivative with a methoxy (-OCH₃) group at the para position and a methyl (-CH₃) group at the ortho position on the benzene ring. Its molecular formula is C₁₀H₁₁NO, and it is commonly used as a key intermediate in pharmaceutical synthesis, notably in the production of DMP904, a central nervous system (CNS) drug . The compound is commercially available at ≥98% purity and is characterized by its nitrile (-CN) functional group, which contributes to its reactivity in nucleophilic substitution and cyclization reactions .

Properties

IUPAC Name |

2-(4-methoxy-2-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-7-10(12-2)4-3-9(8)5-6-11/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOPCMZOHYZDMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396613 | |

| Record name | 4-Methoxy-2-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262298-02-2 | |

| Record name | 4-Methoxy-2-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262298-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-2-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-methylphenylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxy-2-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically occurs under reflux conditions, leading to the formation of 4-Methoxy-2-methylphenylacetonitrile .

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-2-methylphenylacetonitrile may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylphenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 4-methoxy-2-methylbenzoic acid.

Reduction: Formation of 4-methoxy-2-methylphenylamine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-2-methylphenylacetonitrile is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylphenylacetonitrile involves its interaction with various molecular targets. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with enzymes and receptors in biological systems. The methoxy and methyl groups on the phenyl ring can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-Methoxy-2-methylphenylacetonitrile to other phenylacetonitrile derivatives are critical for understanding its unique properties. Below is a detailed comparison:

Structural Analogues

Key Observations:

- Fluorine Substitution : 3-Fluoro-4-methylphenylacetonitrile exhibits enhanced metabolic stability due to the fluorine atom, making it valuable in fluorinated drug design .

- Benzonitrile vs. Phenylacetonitrile : 4-Methoxy-2-methylbenzonitrile has the nitrile group directly attached to the benzene ring, reducing flexibility compared to the acetonitrile side chain in the target compound .

Physicochemical Properties

Key Findings:

- The methyl group in 4-Methoxy-2-methylphenylacetonitrile increases molecular weight by ~14 g/mol compared to 4-Methoxyphenylacetonitrile, influencing solubility and vapor pressure .

- Safety data for the target compound are sparse, but analogues like 4-Methoxyphenylacetonitrile show moderate toxicity, suggesting similar handling precautions may apply .

Biological Activity

4-Methoxy-2-methylphenylacetonitrile (CAS Number: 262298-02-2) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-Methoxy-2-methylphenylacetonitrile features a methoxy group at the para position and a methyl group at the ortho position relative to the acetonitrile functional group. Its molecular formula is with a molecular weight of approximately 175.23 g/mol. The structural characteristics contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that 4-Methoxy-2-methylphenylacetonitrile exhibits several biological activities, including:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism. This suggests that 4-Methoxy-2-methylphenylacetonitrile may influence pharmacokinetics and drug interactions.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Antioxidant Properties : The compound may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.

The biological activity of 4-Methoxy-2-methylphenylacetonitrile can be attributed to its structural features:

- Interaction with Enzymes : The presence of the methoxy and methyl groups can enhance binding affinity to various enzymes, potentially modulating their activity.

- Cellular Targeting : The compound may interact with specific cellular receptors or pathways, influencing physiological responses.

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of structurally similar compounds found that certain derivatives effectively inhibited CYP1A2 enzymes. This suggests that 4-Methoxy-2-methylphenylacetonitrile could similarly modulate drug metabolism, enhancing therapeutic efficacy or reducing adverse effects when co-administered with other drugs .

Case Study 3: Antioxidant Effects

Research into related phenolic compounds has shown notable antioxidant effects, which are attributed to their ability to scavenge free radicals. This suggests that 4-Methoxy-2-methylphenylacetonitrile could also provide protective effects against oxidative damage .

Comparative Analysis

To better understand the uniqueness of 4-Methoxy-2-methylphenylacetonitrile, a comparison with similar compounds is essential:

| Compound Name | CAS Number | Structural Features | Biological Activity |

|---|---|---|---|

| 3-Hydroxy-4-methylphenylacetonitrile | 12345678 | Hydroxyl group at meta position | CYP1A2 inhibitor |

| Methyl (4-methoxy-2-methylphenyl)acetate | 30888-94-9 | Ester derivative | Antimicrobial, antioxidant |

| 4-Methoxyphenylacetonitrile | 262298-02-2 | Methoxy at para position | Potential enzyme inhibitor |

This table illustrates how the structural variations influence biological activities, highlighting the potential therapeutic applications of 4-Methoxy-2-methylphenylacetonitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.